molecular formula C16H20Cl2N2O B1667503 (E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine CAS No. 171655-91-7

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

Cat. No.: B1667503
CAS No.: 171655-91-7
M. Wt: 327.2 g/mol
InChI Key: NRLIFEGHTNUYFL-QJDHNRDASA-N
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Mechanism of Action

Target of Action

Brasofensine, also known as 1YP2S94RVH or Brasofensine [INN], primarily targets the synaptic dopamine transporter . This transporter plays a crucial role in the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal of the neurotransmitter .

Mode of Action

Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell . This action allows dopamine to have a longer period of synaptic activity, which can enhance the signal transmitted by dopamine .

Biochemical Pathways

The primary biochemical pathway affected by brasofensine is the dopaminergic pathway . By inhibiting the reuptake of dopamine, brasofensine increases the concentration of dopamine in the synaptic cleft . This increase can enhance dopaminergic signaling, which is involved in various functions such as movement, reward, and the regulation of mood .

Pharmacokinetics

Brasofensine exhibits several key pharmacokinetic properties:

These properties influence the bioavailability of brasofensine and can affect its therapeutic efficacy .

Result of Action

The inhibition of dopamine reuptake by brasofensine results in increased dopaminergic signaling . In animal models of Parkinson’s disease, brasofensine was effective in stimulating locomotor activity and reversing akinesia . .

Biochemical Analysis

Biochemical Properties

Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity .

Cellular Effects

In animal models of Parkinson’s disease, brasofensine was effective in stimulating locomotor activity and reversing akinesia . This suggests that brasofensine can influence cell function by modulating dopamine signaling pathways .

Molecular Mechanism

The molecular mechanism of brasofensine involves the inhibition of the synaptic dopamine transporter . By preventing the reuptake of dopamine, brasofensine allows for a longer period of synaptic activity .

Temporal Effects in Laboratory Settings

It is known that brasofensine is not particularly stable and is readily metabolized .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, brasofensine was shown to be effective and well-tolerated at a dose of 4 mg . The effects of different dosages of brasofensine in animal models have not been extensively studied.

Metabolic Pathways

Brasofensine undergoes extensive first-pass metabolism following oral administration in humans, monkeys, and rats . It primarily undergoes O- and N-demethylation and isomerization . Some of the desmethyl metabolites were further converted to glucuronides .

Transport and Distribution

It is known that brasofensine is rapidly absorbed after oral administration in rats and monkeys .

Subcellular Localization

Given its role as a dopamine reuptake inhibitor, it is likely that brasofensine interacts with the dopamine transporter, which is located on the presynaptic neuron’s cell membrane .

Preparation Methods

Chemical Reactions Analysis

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at different positions on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include demethylated and isomerized forms of brasofensine .

Comparison with Similar Compounds

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine is unique compared to other dopamine reuptake inhibitors due to its specific molecular structure and pharmacokinetic properties. Similar compounds include:

    Cocaine: Another dopamine reuptake inhibitor but with a different structure and higher potential for abuse.

    Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, it also inhibits dopamine reuptake but has a different pharmacological profile.

    Bupropion: An antidepressant that inhibits dopamine reuptake but also affects norepinephrine reuptake.

This compound’s uniqueness lies in its specific targeting of the dopamine transporter and its potential therapeutic applications in neurodegenerative diseases .

Properties

When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity.

CAS No.

171655-91-7

Molecular Formula

C16H20Cl2N2O

Molecular Weight

327.2 g/mol

IUPAC Name

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11-,12+,13+,16+/m0/s1

InChI Key

NRLIFEGHTNUYFL-QJDHNRDASA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime
BMS 204756
brasofensine
NS2214

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Reactant of Route 2
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Reactant of Route 3
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Reactant of Route 4
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Reactant of Route 5
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Reactant of Route 6
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

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